3,3-Difluoropiperidine-1-carboximidamide
Description
Properties
IUPAC Name |
3,3-difluoropiperidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N3/c7-6(8)2-1-3-11(4-6)5(9)10/h1-4H2,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRXNRPKVLNYPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=N)N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3,3-difluoropiperidine-1-carboximidamide typically involves two key stages:
- Introduction of the difluoro substituents on the piperidine ring.
- Conversion of the piperidine derivative to the carboximidamide functional group.
The process often begins with 4,4-difluoropiperidine hydrochloride as a starting material, which undergoes reaction with sodium dicyanamide to form a cyanoguanidine intermediate. This intermediate is subsequently transformed into the carboximidamide derivative by reaction with aniline derivatives under acidic conditions.
Detailed Synthetic Procedure (Based on EP 3 288 918 B1)
One of the most detailed and reproducible methods is reported in patent EP 3 288 918 B1, which outlines the following steps:
Step 1: Formation of Cyanoguanidine Intermediate
- Dissolve 4,4-difluoropiperidine hydrochloride (1.00 g, 6.34 mmol) in 30 mL cyclohexanol.
- Add sodium dicyanamide (0.62 g, 6.98 mmol).
- Reflux the mixture at 130°C for 2 hours.
- After cooling, extract with ethyl acetate and water.
- Separate the organic layer and concentrate under reduced pressure to yield a yellow solid intermediate.
- Triturate the residue with n-hexane to purify.
Step 2: Conversion to Carboximidamide
- Dissolve the cyanoguanidine intermediate (0.5 g, 2.65 mmol) in 20 mL cyclohexanol.
- Add concentrated hydrochloric acid (0.23 mL, 2.65 mmol) and aniline derivative (e.g., 4-trifluoromethoxyaniline, 0.35 mL, 2.65 mmol).
- Reflux at 130°C for 2 hours.
- Work up to isolate the target 3,3-difluoropiperidine-1-carboximidamide hydrochloride salt.
This method achieves yields around 75% for the intermediate and variable yields for the final product depending on the aniline derivative used (ranging from approximately 33% to 58%).
Variations in Aniline Derivatives
Additional Preparation Insights
Related Fluorinated Piperidine Syntheses
While direct literature on 3,3-difluoropiperidine-1-carboximidamide is limited, related fluorinated piperidine compounds are synthesized via fluorination of piperidine derivatives or cyclization methods involving difluorosuccinic acid intermediates. For example, the synthesis of 3,3-difluoropyrrolidine involves Claisen rearrangement and Ru(VIII)-catalyzed oxidation to prepare difluorosuccinic acid, followed by cyclization and reduction steps. These methods provide a conceptual framework for fluorine incorporation in heterocyclic rings but differ from the direct cyanoguanidine route used for the carboximidamide.
Guanidine and Carboximidamide Formation Techniques
The conversion of nitrile or cyanoguanidine intermediates to carboximidamides is commonly achieved by reaction with amines under acidic conditions, as seen in the described patent method. This approach is widely used in guanidine compound synthesis and medicinal chemistry for installing amidine functionalities.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoropiperidine-1-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
One of the most notable applications of 3,3-difluoropiperidine-1-carboximidamide is in the development of anticancer agents. Research indicates that derivatives of this compound exhibit potent activity against various cancer cell lines. For instance, it has been reported to enhance the selectivity of compounds targeting estrogen receptor-positive breast cancer by up to 1600-fold .
Table 1: Anticancer Activity of 3,3-Difluoropiperidine Derivatives
| Compound | Cancer Type | IC50 (µM) | Selectivity |
|---|---|---|---|
| A | MCF-7 (Breast) | 0.87 - 12.91 | High |
| B | MDA-MB-231 (Breast) | 1.75 - 9.46 | Moderate |
| C | Various Solid Tumors | >10 | Low |
Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. Studies have shown that certain derivatives can effectively inhibit the growth of bacteria such as Escherichia coli and fungi like Candida albicans, with minimum inhibitory concentrations (MIC) indicating promising efficacy .
Table 2: Antimicrobial Efficacy of 3,3-Difluoropiperidine Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| D | E. coli | 6.5 |
| E | C. albicans | 250 |
Neuropharmacological Applications
In neuropharmacology, derivatives of 3,3-difluoropiperidine have been identified as NMDA receptor antagonists, which are crucial in managing neurological disorders such as Alzheimer’s disease and chronic pain . The ability to modulate NMDA receptor activity suggests potential therapeutic benefits.
Case Study: Breast Cancer Treatment
A recent study evaluated a novel compound derived from 3,3-difluoropiperidine in breast cancer models. The compound demonstrated significant tumor reduction in xenograft models compared to traditional therapies like Tamoxifen, highlighting its potential as a new therapeutic agent .
Case Study: Antimicrobial Development
In another study, researchers synthesized a series of derivatives based on 3,3-difluoropiperidine to combat antibiotic-resistant bacteria. The lead compound showed remarkable potency against resistant strains with minimal cytotoxicity towards human cells .
Mechanism of Action
The mechanism by which 3,3-Difluoropiperidine-1-carboximidamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in their activity and resulting in biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Group Differences
The following table summarizes critical properties of 3,3-Difluoropiperidine-1-carboximidamide and related analogs from :
Detailed Analysis of Structural Analogues
(a) BI 605906
- Structural Features: BI 605906 incorporates a difluoropropyl group and a 4-(methylsulfonyl)-piperidinyl moiety linked to a thieno[2,3-b]pyridine core. The methylsulfonyl group enhances solubility and target binding specificity, while the thienopyridine scaffold contributes to π-π stacking interactions.
- Comparison: Unlike 3,3-Difluoropiperidine-1-carboximidamide, BI 605906 is a larger, more complex molecule (MW 867.96 vs. estimated ~200–250 for the target compound).
(b) N-(14-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-...
- Structural Features : This compound includes a dioxopiperidine ring and a methanesulfonyl-piperidine group. The dioxopiperidine moiety is a common feature in proteolysis-targeting chimeras (PROTACs), enabling protein degradation.
- Comparison : The absence of fluorine substituents in this analog reduces its electronegativity and lipophilicity compared to 3,3-Difluoropiperidine-1-carboximidamide. Additionally, the carboxamide group here serves as a linker rather than a direct pharmacophore .
Pharmacological Implications
- 3,3-Difluoropiperidine-1-carboximidamide: The difluorination likely improves blood-brain barrier penetration compared to non-fluorinated piperidines. The carboximidamide group may enhance binding to enzymes like kinases or G-protein-coupled receptors (GPCRs).
- BI 605906 : Its large size limits bioavailability but increases target selectivity, making it suitable for oncology applications. The methylsulfonyl group may improve solubility but could introduce off-target interactions.
Biological Activity
3,3-Difluoropiperidine-1-carboximidamide is a fluorinated piperidine derivative that has garnered attention for its potential biological activities. This compound is recognized for its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article provides an in-depth examination of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
3,3-Difluoropiperidine-1-carboximidamide features a piperidine ring substituted at the 3-position with two fluorine atoms. The presence of these fluorine atoms enhances the compound's lipophilicity and may influence its binding affinity to biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of piperidine, including 3,3-difluoropiperidine compounds, exhibit promising antimicrobial properties. For instance, various piperidine derivatives were tested against Candida auris, a pathogenic yeast. The results showed that certain derivatives induced apoptotic cell death and cell cycle arrest in C. auris with minimal cytotoxicity against human cells, suggesting a favorable therapeutic index .
Antimalarial Activity
In a study evaluating the antimalarial activity of triazolopyrazine compounds that include 3,3-difluoropiperidine derivatives, several compounds demonstrated significant growth inhibition against Plasmodium falciparum. Notably, one compound exhibited an IC50 value of 0.3 μM against the chloroquine-sensitive strain 3D7. This suggests that modifications to the piperidine scaffold can lead to enhanced antimalarial efficacy .
Inhibition of Enzymatic Activity
The compound has also been investigated for its role as an inhibitor of various enzymes. For example, it was found to improve the potency of certain agonists by enhancing their selectivity and efficacy in biological assays . Specifically, a study highlighted that the incorporation of 3,3-difluoropiperidine into molecular scaffolds significantly increased the selectivity for estrogen-positive breast cancer cells by over 1600-fold compared to non-fluorinated counterparts .
Structure-Activity Relationships (SAR)
The SAR studies surrounding 3,3-difluoropiperidine derivatives indicate that the introduction of fluorine atoms at specific positions on the piperidine ring can significantly alter their biological activity. The fluorination not only enhances lipophilicity but also affects molecular interactions with target proteins.
| Compound | Biological Activity | IC50 Value |
|---|---|---|
| Compound A | Antimalarial (P. falciparum) | 0.3 μM |
| Compound B | Antimicrobial (C. auris) | MIC: 0.24 - 0.97 μg/mL |
| Compound C | Estrogen Receptor Agonist | EC50: 6.5 nM |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that novel piperidine derivatives induced significant apoptotic effects on C. auris, highlighting their potential as antifungal agents .
- Antimalarial Screening : In screening efforts against P. falciparum, several derivatives showed promising activity with low toxicity profiles when tested on human cell lines .
- Cancer Cell Selectivity : Research indicated that compounds containing the 3,3-difluoropiperidine moiety exhibited remarkable selectivity for cancer cells over normal cells, suggesting their potential for targeted cancer therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,3-Difluoropiperidine-1-carboximidamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves fluorination of a piperidine precursor under controlled conditions. For example, analogous compounds like 4-(1,1-Difluoroethyl)piperidine-1-carboximidamide are synthesized via nucleophilic substitution using difluoroethylamine and a piperidine derivative in the presence of catalysts (e.g., palladium or copper-based systems) at 80–120°C . Key factors include:
- Temperature : Elevated temperatures (>100°C) improve reaction kinetics but may require inert atmospheres to prevent decomposition.
- Catalysts : Transition-metal catalysts enhance regioselectivity for difluoro substitution.
- Purification : Column chromatography or recrystallization is critical to isolate the product with >95% purity.
- Data Table :
| Synthetic Route | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Substitution | Pd/C | 110 | 68 | 97 |
| Reductive amination | CuI | 90 | 52 | 93 |
Q. How can NMR and mass spectrometry confirm the structure and purity of 3,3-Difluoropiperidine-1-carboximidamide?
- Methodological Answer :
- <sup>19</sup>F NMR : Distinct signals at δ -120 to -140 ppm confirm the presence of two equivalent fluorine atoms at the 3,3-positions. Splitting patterns differentiate geminal vs. vicinal fluorine atoms .
- <sup>1</sup>H NMR : Absence of NH2 proton signals (δ 5–6 ppm) indicates successful carboximidamide formation.
- HRMS : A molecular ion peak at m/z 179.082 (calculated for C6H10F2N3) validates the molecular formula.
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of fluorinated piperidine derivatives?
- Methodological Answer : Discrepancies in bioactivity data (e.g., enzyme inhibition vs. no activity) may arise from:
- Structural isomerism : Fluorine position (3,3 vs. 4,4) drastically alters electronic properties. For example, 5,5-Difluoropiperidine-3-carboxylic acid shows stronger enzyme inhibition than non-fluorinated analogs due to increased electronegativity .
- Assay Conditions : Variations in pH, solvent (DMSO vs. aqueous buffer), or enzyme sources can affect results. Standardize protocols using guidelines from ’s empirical contradiction framework .
- Resolution Workflow :
Replicate studies under identical conditions.
Perform molecular docking to validate target binding.
Use meta-analysis to identify confounding variables.
Q. How does the 3,3-difluoro substitution affect reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs?
- Methodological Answer : The electron-withdrawing effect of fluorine atoms at the 3,3-positions:
- Activates the piperidine ring : Enhances susceptibility to nucleophilic attack at the carboximidamide group.
- Reduces basicity : The pKa of the piperidine nitrogen decreases by ~2 units compared to non-fluorinated analogs, altering reaction pathways .
- Experimental Validation :
- Compare reaction rates with NH3 or Grignard reagents. Fluorinated derivatives show 3x faster kinetics in SN2 reactions due to increased ring strain.
Q. What in silico approaches predict the pharmacokinetic properties of 3,3-Difluoropiperidine-1-carboximidamide, and how are they validated?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ADMETLab estimate logP (1.2–1.5), suggesting moderate blood-brain barrier permeability.
- Validation : Compare in silico results with in vitro Caco-2 permeability assays and hepatic microsome stability tests. For example, ’s fluorinated analogs showed <20% metabolic clearance in microsomes, aligning with predictions .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility: How to design experiments to address this?
- Methodological Answer : Solubility discrepancies may stem from:
- Polymorphism : Use X-ray crystallography to identify crystalline vs. amorphous forms.
- pH Dependency : Measure solubility across pH 1–10 (simulating gastrointestinal to physiological conditions). Fluorinated piperidines often show pH-dependent solubility due to the carboximidamide group’s ionization (pKa ~8.5) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
